Diisopentyl Phthalate-d4

Description

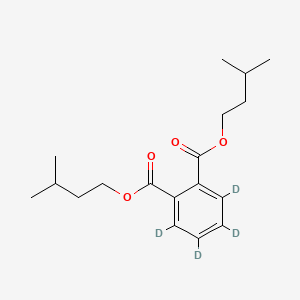

Structure

3D Structure

Properties

IUPAC Name |

bis(3-methylbutyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O4/c1-13(2)9-11-21-17(19)15-7-5-6-8-16(15)18(20)22-12-10-14(3)4/h5-8,13-14H,9-12H2,1-4H3/i5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JANBFCARANRIKJ-KDWZCNHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC(=O)C1=CC=CC=C1C(=O)OCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCC(C)C)C(=O)OCCC(C)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747690 | |

| Record name | Bis(3-methylbutyl) (~2~H_4_)benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346597-80-5 | |

| Record name | Bis(3-methylbutyl) (~2~H_4_)benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Diisopentyl Phthalate-d4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopentyl Phthalate-d4 (DIPP-d4) is the deuterated form of Diisopentyl Phthalate (B1215562) (DIPP), a phthalate ester. The incorporation of four deuterium (B1214612) atoms on the benzene (B151609) ring makes it a valuable tool in various scientific applications, particularly as an internal standard in analytical chemistry for the accurate quantification of DIPP and other phthalates in complex matrices.[1][2] This technical guide provides a comprehensive overview of DIPP-d4, including its chemical and physical properties, synthesis, analytical methodologies, metabolism, and toxicological significance.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 1346597-80-5 | [1] |

| Molecular Formula | C₁₈H₂₂D₄O₄ | [1] |

| Molecular Weight | 310.42 g/mol | [1] |

| Appearance | Clear Pale Yellow Oil | [3] |

| Purity | ≥98% | |

| Storage Temperature | 2-8°C | [3] |

Synonyms: 1,2-Benzenedicarboxylic Acid-d4 1,2-Bis(3-methylbutyl) Ester, Bis(3-methylbutyl) Phthalate-d4, Diisoamyl Phthalate-d4.[3]

Synthesis

A specific, detailed synthesis protocol for this compound is not extensively published in peer-reviewed literature. However, its synthesis can be inferred from the general and well-established methods for producing phthalate esters. The most common method is the esterification of phthalic anhydride (B1165640) (or in this case, its deuterated analogue, phthalic anhydride-d4) with the corresponding alcohol, isopentyl alcohol (also known as isoamyl alcohol).

General Esterification Protocol

-

Reaction Setup: Phthalic anhydride-d4 is reacted with an excess of isopentyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out in a reaction vessel equipped with a reflux condenser and a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.

-

Reaction Conditions: The reaction mixture is heated to reflux temperature. The progress of the reaction is monitored by measuring the amount of water collected.

-

Neutralization and Washing: Once the reaction is complete, the excess alcohol is removed, often by distillation. The remaining mixture is neutralized with a weak base, such as a sodium carbonate solution, to remove the acid catalyst. The organic layer is then washed with water to remove any remaining salts and impurities.

-

Purification: The crude this compound is then purified, typically by vacuum distillation, to yield the final high-purity product.

Analytical Methods

The primary application of this compound is as an internal standard for the quantification of phthalates in various samples. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common analytical techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers excellent separation and sensitive detection of phthalates.

Sample Preparation (General Protocol for Environmental Samples):

-

Extraction: A known weight or volume of the sample (e.g., soil, water) is spiked with a known amount of this compound internal standard. The sample is then extracted with a suitable organic solvent, such as acetonitrile (B52724) or a hexane/acetone mixture. Methods like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol are often employed for solid samples.[4]

-

Cleanup: The extract may undergo a cleanup step using solid-phase extraction (SPE) with materials like C18 or Florisil to remove interfering matrix components.[4]

-

Concentration: The cleaned extract is concentrated under a gentle stream of nitrogen to a final volume suitable for GC-MS analysis.[4]

GC-MS Instrumental Parameters (Typical):

| Parameter | Typical Value |

| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |

| Injector Temperature | 280°C |

| Oven Program | Start at 100°C, hold for 1 min, ramp to 300°C at 10-20°C/min, hold for 5-10 min |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Mode | Selected Ion Monitoring (SIM) or Full Scan |

Selected Ion Monitoring (SIM) Ions: The choice of ions to monitor is crucial for selectivity and sensitivity. For this compound, the molecular ion and characteristic fragment ions would be selected. For the non-deuterated analogue, the primary ion is often m/z 149.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and specificity, particularly for complex matrices, and avoids the need for derivatization.

Sample Preparation (General Protocol for Biological Fluids):

-

Spiking: A known volume of the biological sample (e.g., plasma, urine) is spiked with a known amount of this compound internal standard.

-

Extraction: The sample is subjected to protein precipitation with a solvent like acetonitrile, followed by solid-phase extraction (SPE) using a C18 cartridge to extract and concentrate the analytes.[5]

-

Reconstitution: The eluate from the SPE cartridge is evaporated to dryness and reconstituted in the initial mobile phase for LC-MS/MS analysis.[5]

LC-MS/MS Instrumental Parameters (Typical):

| Parameter | Typical Value |

| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm) |

| Mobile Phase | Gradient elution with water and methanol (B129727) or acetonitrile, both containing a small amount of an additive like ammonium (B1175870) acetate (B1210297) or formic acid |

| Flow Rate | 0.3 - 0.5 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), typically in positive mode |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the analyte and the deuterated internal standard to ensure accurate quantification. For Diisobutyl Phthalate-d4 (a similar compound), the mass transition m/z 283.2 → 153.0 has been reported.[6]

Metabolism

The metabolic pathway of this compound is expected to follow the general principles established for other high molecular weight phthalates. The deuterium labeling on the aromatic ring is not expected to significantly alter the metabolic route. The metabolism primarily involves a two-phase process.[7][8]

Phase I Metabolism:

-

Hydrolysis: The diester, this compound, is first hydrolyzed by esterases and lipases, primarily in the intestine and liver, to its monoester, Mono-isopentyl Phthalate-d4 (MIPP-d4).[8]

-

Oxidation: The alkyl side chain of MIPP-d4 can then undergo oxidative modifications. This can include hydroxylation at various positions on the isopentyl chain, followed by further oxidation to ketones or carboxylic acids.[7]

Phase II Metabolism:

-

Glucuronidation: The monoester and its oxidized metabolites are conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs). This process increases their water solubility and facilitates their excretion from the body, primarily in the urine.[7][8]

Toxicological Significance

Diisopentyl Phthalate, the non-deuterated analogue, has been identified as a substance of concern due to its potential for fetotoxicity, embryolethality, and teratogenicity.[3] Some phthalates are known endocrine disruptors, and DIPP has been shown to have anti-androgenic effects.[9] this compound is utilized in toxicology studies as a test substance to evaluate the impact of DIPP on fetal and embryonic development.[1] These studies are crucial for assessing the risks associated with exposure to phthalate esters and for informing regulatory guidelines.[1]

Experimental Workflows

The use of this compound as an internal standard is a critical component of analytical workflows for phthalate analysis. A generalized workflow is presented below.

Conclusion

This compound is an indispensable tool for researchers and scientists in the fields of analytical chemistry, toxicology, and environmental science. Its use as an internal standard allows for the precise and accurate quantification of phthalates in a variety of matrices. Understanding its properties, synthesis, and metabolic fate is crucial for its effective application in studies aimed at assessing human exposure and the potential health risks associated with phthalate compounds.

References

- 1. lookchem.com [lookchem.com]

- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Toxicokinetics of diisobutyl phthalate and its major metabolite, monoisobutyl phthalate, in rats: UPLC-ESI-MS/MS method development for the simultaneous determination of diisobutyl phthalate and its major metabolite, monoisobutyl phthalate, in rat plasma, urine, feces, and 11 various tissues collected from a toxicokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. researchgate.net [researchgate.net]

- 9. Effects of diisopentyl phthalate exposure during gestation and lactation on hormone-dependent behaviours and hormone receptor expression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Diisopentyl Phthalate-d4 chemical properties

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and physical properties of Diisopentyl Phthalate-d4, a deuterated analog of Diisopentyl Phthalate (B1215562) (DIPP). Due to its structural similarity to the native compound and its distinct mass, this compound is an ideal internal standard for sensitive and accurate quantification of DIPP in various matrices using mass spectrometry techniques. This guide details its core properties, relevant experimental protocols for its use, and visual representations of key processes.

Core Chemical and Physical Properties

This compound is a stable isotope-labeled form of Diisopentyl Phthalate, where four hydrogen atoms on the benzene (B151609) ring have been replaced with deuterium. This labeling provides a distinct mass signature for use in analytical chemistry, particularly in isotope dilution mass spectrometry.

| Property | Value | Citations |

| CAS Number | 1346597-80-5 | [1][2][3] |

| Molecular Formula | C₁₈H₂₂D₄O₄ | [1][2][3][4] |

| Molecular Weight | 310.42 g/mol | [2][5][3][4] |

| IUPAC Name | bis(3-methylbutyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | [6] |

| Synonyms | 1,2-Benzenedicarboxylic Acid-d4 1,2-Bis(3-methylbutyl) Ester, Phthalic Acid-d4 Diisopentyl Ester, Bis(3-methylbutyl) Phthalate-d4 | [1][2][3] |

| Appearance | Clear Pale Yellow Oil or Solid Powder | [1][5][3][4] |

| Purity | ≥98% | [5] |

| Solubility | Soluble in Chloroform, Ethyl Acetate (B1210297) | [4] |

| Storage Conditions | 2-8°C Refrigerator | [3] |

| Unlabeled CAS Number | 605-50-5 | [7][8][9] |

Experimental Protocols

The primary application of this compound is as an internal standard in analytical methods to quantify phthalate esters in complex samples. Below are representative protocols for its use in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: Quantification of Phthalates in Complex Matrices using GC-MS with Isotope Dilution

This protocol describes a general procedure for the extraction and analysis of phthalates from a sample matrix (e.g., consumer products, environmental samples) using this compound as an internal standard.

1. Sample Preparation and Extraction:

-

Accurately weigh a homogenized portion of the sample material (e.g., 1 gram).

-

Spike the sample with a known amount of this compound solution (e.g., 50 µL of a 10 µg/mL solution). The exact amount should be chosen to be within the calibration range.

-

Add an appropriate extraction solvent, such as n-hexane or dichloromethane.[10]

-

Agitate the mixture vigorously (e.g., vortex for 5-7 minutes or sonicate for 20-30 minutes) to ensure efficient extraction of the analytes.[11][12]

-

Separate the solvent layer from the sample matrix, often by centrifugation (e.g., 4000 rpm for 5 minutes).[10]

-

Carefully transfer the organic extract to a clean tube. For complex or high-fat matrices, a cleanup step using Solid-Phase Extraction (SPE) or Gel Permeation Chromatography (GPC) may be necessary.[10]

-

Concentrate the extract to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.[10][13]

2. GC-MS Instrumental Analysis:

-

GC System: Agilent 8890 GC System or equivalent.[14]

-

Column: A low-bleed capillary column such as an Agilent J&W HP-5ms (e.g., 20 m x 0.18 mm, 0.18 µm).[15]

-

Injector: Splitless mode. Injector temperature programmed from 150°C to 280°C.[13]

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).[13][15]

-

Oven Program: Start at 100°C, hold for 1 min, ramp to 230°C at 10°C/min, then ramp to 300°C at 25°C/min, and hold for 8 min. This program should be optimized for the specific analytes of interest.[13]

-

MS System: Agilent 5977 Series GC/MSD or equivalent.[15]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[13]

-

Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Monitor characteristic ions for Diisopentyl Phthalate (e.g., m/z 149, 219) and this compound (e.g., m/z 153, 223).

3. Calibration and Quantification:

-

Prepare a series of calibration standards containing known concentrations of the target phthalates.

-

Fortify each calibration standard with the same constant concentration of this compound as used in the samples.[10]

-

Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

-

Calculate the concentration of the target phthalates in the samples using the response ratio from the sample analysis and the calibration curve.

Protocol 2: Analysis of Phthalates by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and suitable for analyzing phthalates in liquid samples like beverages or biological fluids.

1. Sample Preparation:

-

For simple matrices like distilled beverages, a "dilute and shoot" approach may be sufficient. Dilute the sample 1:1 with water.

-

For more complex matrices like plasma, a Solid-Phase Extraction (SPE) cleanup is recommended.[5]

-

Spike a known amount of this compound internal standard into the sample before any extraction or dilution steps.[5]

-

If using SPE, condition a C18 cartridge, load the sample, wash away interferences, and elute the analytes with a solvent like acetonitrile.[5][16]

-

Evaporate the eluate and reconstitute in the initial mobile phase.[5][16]

2. LC-MS/MS Instrumental Analysis:

-

LC System: Waters ACQUITY UPLC H-Class System or equivalent.

-

Column: A reverse-phase column such as a Phenomenex Kinetex C18 (e.g., 100 x 4.6 mm, 2.6 µm).[12]

-

Mobile Phase: A gradient elution using water and methanol (B129727) (or acetonitrile), often with an additive like ammonium (B1175870) acetate or formic acid to improve ionization.[12]

-

MS System: A triple quadrupole mass spectrometer (e.g., SCIEX QTRAP 5500).[12][17]

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.[12]

-

Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for each analyte and the internal standard. For Diisopentyl Phthalate, a common transition is m/z 307 -> 149.[12] For this compound, the transition would be m/z 311 -> 153.

3. Calibration and Quantification:

-

Quantification is performed using an isotope dilution calibration curve, similar to the GC-MS method described above.

Synthesis and Biological Interaction Pathways

General Synthesis of Diisopentyl Phthalate

The synthesis of Diisopentyl Phthalate is typically achieved through the esterification of phthalic anhydride (B1165640) with isopentyl alcohol (isoamyl alcohol). The synthesis of the deuterated analog follows the same procedure, substituting deuterated phthalic anhydride.

Caption: Generalized workflow for the synthesis of this compound.

Analytical Workflow using this compound as an Internal Standard

The logical workflow for using this compound in a quantitative analysis is crucial for ensuring accurate and reproducible results.

Caption: Experimental workflow for phthalate analysis using a deuterated internal standard.

Potential Mechanism of Endocrine Disruption by Phthalates

Phthalates are classified as endocrine-disrupting chemicals (EDCs) that can interfere with the body's hormonal systems.[2][4] While this compound is used for analytical purposes, its non-deuterated counterpart is studied for these effects. One proposed mechanism involves interference with steroidogenesis and hormone receptor signaling.[3][7]

Caption: Simplified diagram of phthalate interference with hormone receptor signaling.

References

- 1. Endocrine Disruption: Computational Perspectives on Human Sex Hormone-Binding Globulin and Phthalate Plasticizers | PLOS One [journals.plos.org]

- 2. Effects and Mechanisms of Phthalates’ Action on Reproductive Processes and Reproductive Health: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of endocrine-disrupting phthalates and bisphenols in cardiometabolic disease: the evidence is mounting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phthalates and Their Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. iris.unict.it [iris.unict.it]

- 7. csun.edu [csun.edu]

- 8. Diisopentyl phthalate | CAS No- 605-50-5 | Simson Pharma Limited [simsonpharma.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. benchchem.com [benchchem.com]

- 11. agilent.com [agilent.com]

- 12. sciex.com [sciex.com]

- 13. oiv.int [oiv.int]

- 14. fses.oregonstate.edu [fses.oregonstate.edu]

- 15. agilent.com [agilent.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

Diisopentyl Phthalate-d4 (CAS: 1346597-80-5): A Technical Guide for Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Diisopentyl Phthalate-d4 (CAS number 1346597-80-5), a deuterated analog of Diisopentyl Phthalate (B1215562). This isotopically labeled compound serves as a crucial internal standard for the accurate quantification of phthalates in a variety of matrices. Its application is particularly vital in research, environmental monitoring, and quality control within the pharmaceutical and food safety industries, where precise measurement of phthalate contamination is essential.

Physicochemical and General Data

This compound is a stable, isotopically labeled form of Diisopentyl Phthalate, where four hydrogen atoms on the benzene (B151609) ring have been replaced with deuterium. This substitution results in a molecule that is chemically identical to its non-labeled counterpart but has a distinct molecular weight, allowing for its differentiation in mass spectrometry-based analytical techniques.[1][2]

| Property | Value | Reference |

| CAS Number | 1346597-80-5 | [1] |

| Molecular Formula | C₁₈H₂₂D₄O₄ | [2] |

| Molecular Weight | 310.42 g/mol | [1][2] |

| Chemical Name | 1,2-Benzenedicarboxylic Acid-d4 1,2-Bis(3-methylbutyl) Ester | [2] |

| Synonyms | This compound; Bis(3-Methylbutyl) Phthalate-d4; Phthalic Acid-d4 Diisopentyl Ester | [2] |

| Appearance | Solid Powder or Clear Pale Yellow Oil | [1] |

| Purity | Typically ≥98% | [1] |

| Storage Conditions | Dry, dark, and at -20°C for long-term storage. | [1] |

Analytical Applications and Experimental Protocols

This compound is primarily utilized as an internal standard in isotope dilution mass spectrometry methods for the analysis of phthalates.[3] The use of a deuterated internal standard is considered the gold standard for quantitative analysis as it effectively compensates for variations in sample preparation, extraction efficiency, and instrument response.[3]

Preparation of Standard Solutions

Note: Due to the ubiquitous nature of phthalates in laboratory environments, extreme care must be taken to avoid contamination. All glassware should be meticulously cleaned, and the use of plastic materials should be minimized.

Stock Solution (e.g., 1000 µg/mL):

-

Accurately weigh a known amount of neat this compound.

-

Dissolve the compound in a high-purity, phthalate-free solvent such as n-hexane, methanol (B129727), or isooctane (B107328) to a final concentration of 1000 µg/mL.[3]

Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the stock solution with the appropriate solvent.

-

A typical calibration range for phthalate analysis is 0.5 to 200 µg/L.[3]

-

Each calibration standard should be fortified with the this compound internal standard at a constant concentration (e.g., 50 µg/L).[3]

Sample Preparation: Liquid-Liquid Extraction (LLE) for Aqueous Samples

This protocol is a general guideline for the extraction of phthalates from liquid matrices such as beverages or water.

-

Measure a known volume (e.g., 5.0 mL) of the liquid sample into a glass centrifuge tube.[3]

-

Spike the sample with a known amount of the this compound internal standard solution.

-

Add an appropriate organic extraction solvent (e.g., 5-10 mL of n-hexane or dichloromethane).[3]

-

Vigorously shake or vortex the mixture for 5-7 minutes to ensure thorough mixing.[3]

-

Centrifuge at approximately 4000 rpm for 5 minutes to separate the aqueous and organic layers.[3]

-

Carefully transfer the organic layer to a clean glass tube.

-

The extract can be concentrated by evaporation under a gentle stream of nitrogen if necessary and reconstituted in a known volume of a suitable solvent for analysis.

Sample Preparation: Solid-Phase Extraction (SPE) for Complex Matrices

SPE is often employed for more complex matrices like plasma or environmental samples to remove interferences.

-

Sample Pre-treatment: Spike a known amount of the sample with the this compound internal standard. For plasma samples, dilution with an acidic solution (e.g., 2% formic acid in water) may be necessary.[4]

-

Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by water through it.[4]

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, controlled flow rate.[4]

-

Washing: Wash the cartridge with a weak solvent mixture (e.g., 5% methanol in water) to remove polar interferences.[4]

-

Elution: Elute the target analytes and the internal standard with a stronger organic solvent, such as acetonitrile (B52724) or ethyl acetate (B1210297).[4]

-

Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known, small volume of the initial mobile phase for LC-MS analysis or a suitable solvent for GC-MS analysis.[4]

Instrumental Analysis: GC-MS and LC-MS/MS

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques for the analysis of phthalates.

Typical GC-MS Parameters

| Parameter | Typical Setting |

| GC System | Agilent 7890A GC System or equivalent[5] |

| Column | HP-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)[6] |

| Injection Mode | Splitless |

| Injector Temperature | 250 - 280 °C |

| Oven Program | Example: Initial temp 60°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 5 min |

| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min) |

| MS System | Agilent 5975C GC/MSD or equivalent[5] |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |

| Quantification Ion (m/z) | To be determined by analyzing a standard of this compound. A common fragment ion for many phthalates is m/z 149 (for the non-labeled compound). For the d4-labeled standard, the corresponding fragment ion would be m/z 153.[7] |

| Qualifier Ions (m/z) | To be determined from the mass spectrum of the standard. |

Typical LC-MS/MS Parameters

| Parameter | Typical Setting |

| LC System | Agilent 1260 RRLC HPLC system or equivalent[5] |

| Column | C18 column (e.g., Waters XBridge C18, 3.5 µm, 2.1 mm i.d. × 10 cm)[8] |

| Mobile Phase A | Water with 0.1% formic acid or an ammonium (B1175870) acetate buffer[8] |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |

| Gradient | A gradient program optimized for the separation of target phthalates. |

| Flow Rate | 0.2 - 0.4 mL/min |

| MS/MS System | Agilent 6400 Series Triple Quadrupole LC/MS or equivalent[5] |

| Ion Source | Electrospray Ionization (ESI), positive mode[8] |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | [M+H]⁺ or other adducts (e.g., [M+NH₄]⁺) for this compound. |

| Product Ions (m/z) | To be determined by infusing a standard solution of this compound. |

Visualizations of Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the analysis of phthalates using this compound as an internal standard.

Conclusion

This compound is an indispensable tool for researchers and analytical scientists requiring accurate and reliable quantification of phthalates. Its use as an internal standard in isotope dilution mass spectrometry methods helps to mitigate matrix effects and procedural errors, ensuring high-quality data. The experimental protocols and instrumental parameters outlined in this guide provide a solid foundation for the development and implementation of robust analytical methods for phthalate analysis in a wide range of applications.

References

- 1. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV) | OIV [oiv.int]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. agilent.com [agilent.com]

- 6. gcms.cz [gcms.cz]

- 7. oiv.int [oiv.int]

- 8. fda.gov.tw [fda.gov.tw]

Molecular weight of Diisopentyl Phthalate-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Diisopentyl Phthalate-d4, a deuterated analog of Diisopentyl Phthalate (B1215562). This isotopically labeled compound is primarily utilized as an internal standard in analytical chemistry, particularly in mass spectrometry-based methods for environmental monitoring and toxicology studies. Its known fetotoxicity, embryolethality, and teratogenicity make it a subject of significant research interest.[1][2]

Core Chemical and Physical Data

The fundamental properties of this compound are summarized below. These data are essential for its accurate use in quantitative analysis and experimental research.

| Property | Value | Source(s) |

| CAS Number | 1346597-80-5 | [1][2][3][4] |

| Molecular Formula | C₁₈H₂₂D₄O₄ | [1][2][4][5] |

| Molecular Weight | 310.42 g/mol | [2][3][4][5] |

| Precise Molecular Weight | 310.421287112 | [1] |

| Synonyms | 1,2-Benzenedicarboxylic Acid-d4 1,2-Bis(3-methylbutyl) Ester; Phthalic Acid-d4 Diisopentyl Ester; Bis(3-methylbutyl) Phthalate-d4 | [1][4] |

| Appearance | Clear Pale Yellow Oil | [2][5] |

| Solubility | Chloroform, Ethyl Acetate | [5] |

| Storage | 2-8°C Refrigerator | [2] |

Molecular Structure and Weight Calculation

This compound is structurally identical to its non-labeled counterpart, with the exception of four deuterium (B1214612) atoms replacing four hydrogen atoms on the benzene (B151609) ring. This isotopic substitution provides a distinct mass signature, crucial for its role as an internal standard.

The molecular weight is derived from the sum of the atomic weights of its constituent atoms as defined by its molecular formula: C₁₈H₂₂D₄O₄.

Caption: Logical diagram illustrating the atomic contribution to the molecular weight of this compound.

Applications and Experimental Protocols

This compound serves as a critical tool in toxicology and environmental science. Its primary application is as an internal standard for the quantification of phthalate esters in various matrices.[1] Below are summaries of experimental protocols where this compound or its non-labeled analogue is used.

Protocol 1: Developmental Toxicity Studies in Rodents

This protocol outlines a general methodology for assessing the effects of Diisopentyl Phthalate (DiPeP) exposure during critical developmental windows in rats.

-

Animal Model: Pregnant Wistar rats are used as the model organism.[6]

-

Dosing Regimen: Animals are administered DiPeP by oral gavage at varying doses (e.g., 1, 10, or 100 mg/kg/day) alongside a vehicle control (e.g., canola oil). The exposure period typically covers a significant portion of gestation and lactation (e.g., gestational day 10 to post-natal day 21).[6]

-

Behavioral Analysis: Male offspring are subjected to a battery of behavioral tests to assess hormone-dependent behaviors. These may include the elevated plus maze, partner preference tests, and evaluation of sexual behavior.[6]

-

Gene Expression Analysis: Following behavioral testing, tissues such as the hypothalamus and pituitary are collected. Gene expression for key hormone receptors (e.g., androgen receptor, estrogen receptors) and enzymes (e.g., aromatase) is quantified using methods like qPCR.[6]

-

Internal Standard Application: In related analytical procedures to measure DiPeP levels in biological samples, this compound would be added at a known concentration to samples and standards to correct for matrix effects and variations during sample preparation and analysis by LC-MS/MS.

Caption: Workflow for a typical developmental toxicology study involving Diisopentyl Phthalate in rats.

Protocol 2: Ecotoxicology Studies in Zebrafish

This protocol describes a general approach for evaluating the toxicity of phthalates on aquatic organisms using the zebrafish (Danio rerio) embryo-larval model.

-

Test Organism: Zebrafish embryos are used due to their rapid development and transparency.

-

Exposure Solutions: Test solutions of Diisopentyl Phthalate (DiPeP) are prepared at a range of concentrations (e.g., 0.001 to 0.125 mg/L). A solvent control (e.g., 0.1% methanol) and a negative control are included.[7]

-

Fish Embryo Acute Toxicity (FET) Test: Embryos are exposed to the test solutions shortly after fertilization. Over a period of 96 hours, various endpoints are recorded, including mortality, hatching rate, and the incidence of developmental malformations (e.g., spinal deformities, edema).[7][8]

-

Data Analysis: The concentration that causes an effect in 50% of the population (EC₅₀) is calculated for various endpoints to determine the relative toxicity of the compound.[7]

-

Internal Standard Use: For analytical verification of test concentrations in the exposure media, this compound would be used as an internal standard to ensure accurate measurement by techniques like gas or liquid chromatography-mass spectrometry.

Caption: Workflow for a fish embryo acute toxicity (FET) test using zebrafish to assess phthalate toxicity.

References

- 1. lookchem.com [lookchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. xcessbio.com [xcessbio.com]

- 4. scbt.com [scbt.com]

- 5. mybiosource.com [mybiosource.com]

- 6. scholars.mssm.edu [scholars.mssm.edu]

- 7. scielo.br [scielo.br]

- 8. Exploring DiPP (diisopentyl phthalate) neurotoxicity and the detoxification process in zebrafish larvae - A Silent contaminant? - PubMed [pubmed.ncbi.nlm.nih.gov]

Diisopentyl Phthalate-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Diisopentyl Phthalate-d4, a deuterated analog of the plasticizer Diisopentyl Phthalate (B1215562) (DIPP). Due to its toxicological profile, particularly its effects on reproductive health, DIPP and its labeled counterparts are of significant interest in toxicology and environmental science. This document outlines the chemical structure, physical properties, and toxicological pathways associated with this compound, and provides generalized experimental protocols for its analysis.

Core Compound Information

This compound is a labeled form of Diisopentyl Phthalate, where four hydrogen atoms on the benzene (B151609) ring are replaced with deuterium. This isotopic labeling makes it a valuable internal standard for quantitative analysis of the parent compound in various matrices using mass spectrometry.

Chemical Structure and Formula:

-

Chemical Name: 1,2-bis(3-methylbutyl) (²H₄)benzene-1,2-dicarboxylate[1]

-

Synonyms: 1,2-Benzenedicarboxylic Acid-d4 1,2-Bis(3-methylbutyl) Ester, Phthalic Acid-d4 Diisopentyl Ester, Bis(3-methylbutyl) Phthalate-d4, Diisoamyl Phthalate-d4[2][3]

-

Molecular Formula: C₁₈H₂₂D₄O₄[3]

Structural Representation:

Caption: Chemical structure of this compound.

Physicochemical Properties

Quantitative data for this compound is not extensively available. The following table summarizes the known properties of the deuterated compound and its non-deuterated analog, Diisopentyl Phthalate, for reference.

| Property | This compound | Diisopentyl Phthalate (non-deuterated) |

| Molecular Weight | 310.42 g/mol [3] | 306.4 g/mol [4] |

| Appearance | Clear Pale Yellow Oil[2] | Colorless oily liquid |

| Purity | ≥98%[1] | - |

| Storage Temperature | 2-8°C Refrigerator[2] | - |

| Solubility | Soluble in Chloroform, Ethyl Acetate | Insoluble in water, soluble in most organic solvents |

| Boiling Point | N/A | Data not readily available |

| Melting Point | N/A | Data not readily available |

| Density | N/A | Data not readily available |

Toxicological Profile and Signaling Pathways

Diisopentyl Phthalate is recognized for its potential fetotoxicity, embryolethality, and teratogenicity.[2][5] Phthalates, as a class of compounds, are known endocrine disruptors that can interfere with normal hormonal signaling.[6] The primary mechanisms of phthalate toxicity involve disruption of the endocrine system, particularly affecting reproductive development and function.

The following diagram illustrates the general signaling pathways affected by phthalate esters, including Diisopentyl Phthalate.

References

- 1. xcessbio.com [xcessbio.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. scbt.com [scbt.com]

- 4. Diisopentyl phthalate | C18H26O4 | CID 69059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cas 1346597-80-5,this compound | lookchem [lookchem.com]

- 6. Effects and Mechanisms of Phthalates’ Action on Reproductive Processes and Reproductive Health: A Literature Review [mdpi.com]

A Technical Guide to Deuterated Diisopentyl Phthalate: An Internal Standard for Phthalate Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of deuterated Diisopentyl Phthalate (B1215562), a critical internal standard for the accurate quantification of Diisopentyl Phthalate (DIPP) and other related phthalate esters in various matrices. This document outlines its chemical synonyms, key quantitative data, detailed experimental protocols for its use in mass spectrometry, and a summary of the metabolic and endocrine-disrupting pathways of its non-deuterated analogue.

Chemical Identity and Synonyms

Deuterated Diisopentyl Phthalate is an isotopically labeled form of Diisopentyl Phthalate where four hydrogen atoms on the benzene (B151609) ring are replaced with deuterium. This labeling makes it an ideal internal standard for isotope dilution mass spectrometry, as it is chemically identical to the analyte of interest but has a distinct mass-to-charge ratio.

A comprehensive list of synonyms and identifiers for deuterated Diisopentyl Phthalate is provided in the table below.

Table 1: Synonyms and Identifiers for Deuterated Diisopentyl Phthalate

| Type | Identifier |

| Common Name | Deuterated Diisopentyl Phthalate |

| IUPAC Name | bis(3-methylbutyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate[1] |

| CAS Number | 1346597-80-5[1][2][3][4][5][6] |

| Molecular Formula | C₁₈H₂₂D₄O₄[2][3][4] |

| Synonyms | Diisopentyl Phthalate-d4[2][3][4][5] |

| 1,2-Benzenedicarboxylic Acid-d4 1,2-Bis(3-Methylbutyl) Ester[2][3][4] | |

| Bis(3-Methylbutyl) Phthalate-d4[2][3][4] | |

| Diisoamyl Phthalate-d4[4] | |

| NSC 17070-d4[2][4] | |

| Palatinol DIPP-d4[2][4] | |

| Phthalic Acid-d4 Diisopentyl Ester[2][3][4] | |

| Phthalic acid, bis-iso-pentyl ester D4[1][5] |

Quantitative Data

The physical and chemical properties of deuterated Diisopentyl Phthalate are essential for its proper handling, storage, and use in analytical methods.

Table 2: Quantitative Data for Deuterated Diisopentyl Phthalate

| Property | Value |

| Molecular Weight | 310.42 g/mol [2][3][4] |

| Appearance | Clear pale yellow oil[2] |

| Isotopic Purity | Typically ≥ 98% (D₄) |

| Chemical Purity | Typically ≥ 98% |

Note: Isotopic and chemical purity may vary by supplier. Always refer to the Certificate of Analysis for lot-specific data.

Experimental Protocols: Use as an Internal Standard

Deuterated Diisopentyl Phthalate is primarily used as an internal standard in isotope dilution analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following are detailed methodologies for its application in analyzing environmental and biological samples.

General Workflow for Phthalate Analysis

The use of a deuterated internal standard is crucial for accurate quantification by correcting for analyte loss during sample preparation and for variations in instrument response.

References

- 1. fses.oregonstate.edu [fses.oregonstate.edu]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Human Endocrine-Disrupting Effects of Phthalate Esters through Adverse Outcome Pathways: A Comprehensive Mechanism Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. csun.edu [csun.edu]

Diisopentyl Phthalate-d4 physical appearance and state

An In-depth Technical Guide to the Physical and Chemical Properties of Diisopentyl Phthalate-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a deuterated analog of Diisopentyl Phthalate (B1215562). This compound is of significant interest in various scientific fields, including toxicology, environmental monitoring, and pharmaceutical research, primarily for its use as an internal standard in analytical methodologies.

Physical Appearance and State

This compound is typically encountered as a clear, pale yellow oil at standard laboratory conditions.[1][2] This liquid state is consistent with the general characteristics of many phthalate esters with similar molecular weights. While some suppliers may list the appearance as a solid, the preponderance of evidence indicates a liquid form at ambient temperature. The discrepancy may arise from lots with higher purity that may have a melting point closer to room temperature or from the observation of the substance at lower temperatures.

Physicochemical Properties

The following tables summarize the key physical and chemical properties of this compound. Data for the non-deuterated form (Diisopentyl Phthalate, CAS No. 605-50-5) is also included for comparison, as the deuterated analog is expected to have very similar properties.

Table 1: General and Physical Properties

| Property | Value | Reference |

| CAS Number | 1346597-80-5 | [1][2][3] |

| Molecular Formula | C18H22D4O4 | [1][2][3] |

| Molecular Weight | 310.42 g/mol | [2][3] |

| Appearance | Clear Pale Yellow Oil | [1][2] |

| Density (non-deuterated) | 1.028 g/mL at 20 °C | |

| Boiling Point (non-deuterated) | 339 °C | |

| Flash Point (non-deuterated) | 166 °C | |

| Vapor Pressure (non-deuterated) | 0.000354 mmHg at 25°C | |

| Solubility | Soluble in Chloroform, Ethyl Acetate |

Table 2: Storage and Handling

| Parameter | Recommendation | Reference |

| Storage Temperature | 2-8°C Refrigerator | [2] |

| Shipping Conditions | Ambient | [2] |

Experimental Protocols

This compound is commonly used as an internal standard for the quantification of phthalate esters in various matrices. Below is a generalized experimental protocol for the analysis of phthalates in a liquid sample using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To quantify the concentration of Diisopentyl Phthalate and other phthalates in a liquid sample.

Materials:

-

Sample containing phthalates

-

This compound solution (as internal standard)

-

Hexane (HPLC grade)

-

Anhydrous sodium sulfate (B86663)

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

-

Sample Preparation:

-

To a known volume of the liquid sample, add a precise amount of the this compound internal standard solution.

-

Perform a liquid-liquid extraction with hexane. Vortex the mixture vigorously for 2 minutes and allow the layers to separate.

-

Collect the organic (hexane) layer.

-

Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

-

GC-MS Analysis:

-

Inject 1 µL of the prepared extract into the GC-MS system.

-

GC Conditions (Example):

-

Injector Temperature: 280°C

-

Oven Program: Start at 60°C, hold for 1 minute, ramp to 280°C at 10°C/min, hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions (Example):

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for the target phthalates and the d4-labeled internal standard.

-

-

-

Data Analysis:

-

Identify the peaks corresponding to the target phthalates and this compound based on their retention times and mass spectra.

-

Calculate the ratio of the peak area of each target phthalate to the peak area of the internal standard.

-

Quantify the concentration of each phthalate in the original sample using a calibration curve prepared with known concentrations of phthalate standards and the internal standard.

-

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of phthalates in a given sample.

Caption: A generalized workflow for the quantitative analysis of phthalates using an internal standard.

References

The Role of Isotope-Labeled Diisopentyl Phthalate in Advanced Research and Analytics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopentyl phthalate (B1215562) (DiPP) is a plasticizer used in a variety of consumer and industrial products. Due to its potential for human exposure and classification as an endocrine-disrupting chemical, there is a critical need for accurate and sensitive quantification of DiPP and its metabolites in biological and environmental matrices. This technical guide provides an in-depth overview of the primary application of isotope-labeled Diisopentyl Phthalate as an internal standard in isotope dilution mass spectrometry for precise quantification.

Core Application: Isotope Dilution Mass Spectrometry

The gold standard for the quantification of trace-level organic compounds in complex matrices is isotope dilution mass spectrometry (IDMS). This technique utilizes a stable isotope-labeled (SIL) analog of the target analyte, such as deuterated (d4) or carbon-13 (¹³C) labeled Diisopentyl Phthalate, as an internal standard.

The SIL internal standard is chemically identical to the native analyte but has a different mass. It is added to the sample at the beginning of the analytical process. The SIL standard experiences the same sample preparation losses and ionization suppression or enhancement effects in the mass spectrometer as the native analyte. By measuring the ratio of the native analyte to the SIL internal standard, accurate and precise quantification can be achieved, regardless of variations in sample recovery or matrix effects.

Workflow for Isotope Dilution Analysis

The general workflow for quantifying Diisopentyl Phthalate and its metabolites using an isotope-labeled internal standard is depicted below.

Applications in Research and Development

The use of isotope-labeled Diisopentyl Phthalate is crucial in several areas of research:

-

Human Biomonitoring: Accurately measuring the levels of DiPP and its metabolites in human samples like urine, blood, and meconium is essential for assessing exposure levels and understanding potential health risks. Isotope dilution is the preferred method for large-scale epidemiological studies due to its high precision and accuracy.

-

Toxicokinetics and Metabolism Studies: While specific studies using isotope-labeled DiPP to trace its metabolic fate are not widely published, the general methodology is well-established for other phthalates. Such studies involve administering the labeled compound and tracking the appearance of labeled metabolites over time to understand absorption, distribution, metabolism, and excretion (ADME) pathways.

-

Environmental Monitoring: Determining the concentration of DiPP in environmental matrices such as water, soil, and sediment is important for assessing environmental contamination and fate. Isotope dilution methods correct for matrix effects that are common in complex environmental samples.

-

Quality Control: In the pharmaceutical and consumer product industries, isotope-labeled standards can be used to quantify the leaching of DiPP from packaging materials and manufacturing equipment into products, ensuring compliance with regulatory limits.

Data Presentation

The following tables summarize key quantitative data relevant to the analysis of Diisopentyl Phthalate.

Table 1: Analytical Performance of Isotope Dilution Methods for Phthalate Quantification

| Parameter | Typical Range | Reference |

| Limit of Detection (LOD) | 0.2 - 1.4 µg/L | |

| Limit of Quantification (LOQ) | 0.59 - 10.08 ng/g | |

| Recovery | 65 - 103% | |

| Precision (RSD%) | 3.2 - 19.1% |

Note: Data represents typical performance for phthalate analysis using isotope dilution mass spectrometry and may vary depending on the specific analyte, matrix, and instrumentation.

Table 2: Example Mass Spectrometry Parameters for Diisopentyl Phthalate Analysis

| Parameter | Diisopentyl Phthalate (Native) | Diisopentyl Phthalate-d4 (Labeled) |

| Precursor Ion (m/z) | 307.19 | 311.19 |

| Product Ion 1 (m/z) | 149.02 | 153.02 |

| Product Ion 2 (m/z) | 219.10 | 223.10 |

| Collision Energy (eV) | Varies by instrument | Varies by instrument |

| Retention Time (min) | Varies by column and method | Varies by column and method |

Note: These values are illustrative and require optimization for the specific chromatographic and mass spectrometric conditions used.

Experimental Protocol: Quantification of Diisopentyl Phthalate Metabolites in Human Urine

This protocol is a representative example for the analysis of phthalate metabolites in urine using isotope dilution HPLC-MS/MS, adapted from established methods.

1. Materials and Reagents

-

Native analytical standards of Diisopentyl Phthalate metabolites.

-

Isotope-labeled internal standard solution (e.g., this compound).

-

β-glucuronidase enzyme.

-

Ammonium (B1175870) acetate (B1210297) buffer (1 M, pH 6.5).

-

LC-MS grade acetonitrile (B52724) and water.

-

Solid-phase extraction (SPE) cartridges.

2. Sample Preparation

-

Thaw frozen urine samples to room temperature.

-

Pipette 1 mL of urine into a glass tube.

-

Add 50 µL of the isotope-labeled internal standard solution.

-

Add 250 µL of ammonium acetate buffer.

-

Add 10 µL of β-glucuronidase.

-

Vortex and incubate at 37°C for 2 hours to deconjugate the glucuronidated metabolites.

-

Allow the sample to cool to room temperature.

3. Solid-Phase Extraction (SPE)

-

Condition the SPE cartridge according to the manufacturer's instructions.

-

Load the entire sample onto the SPE cartridge.

-

Wash the cartridge with water to remove interferences.

-

Dry the cartridge under vacuum.

-

Elute the analytes with an appropriate solvent (e.g., acetonitrile or methanol).

4. Final Preparation and Analysis

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the initial mobile phase.

-

Transfer the final extract to an autosampler vial.

-

Analyze the sample using a validated HPLC-MS/MS method.

5. Quantification

-

Generate a calibration curve by plotting the peak area ratio of the native standard to the internal standard against the concentration of the native standard.

-

Calculate the concentration of the Diisopentyl Phthalate metabolites in the urine samples using the regression equation from the calibration curve.

Visualization of the Diisopentyl Phthalate Metabolic Pathway

Diisopentyl Phthalate, like other high molecular weight phthalates, undergoes a two-step metabolic process before excretion. The initial hydrolysis to its monoester, monoisopentyl phthalate (MiPP), is followed by further oxidative metabolism.

Conclusion

Isotope-labeled Diisopentyl Phthalate is an indispensable tool for researchers, scientists, and drug development professionals. Its primary application as an internal standard in isotope dilution mass spectrometry enables highly accurate, precise, and robust quantification of DiPP and its metabolites in complex matrices. This capability is fundamental to advancing our understanding of human exposure, environmental contamination, and the toxicokinetics of this ubiquitous plasticizer. The methodologies and data presented in this guide provide a framework for the implementation of these advanced analytical techniques in various scientific disciplines.

Health and Safety Data for Diisopentyl Phthalate-d4: A Technical Guide

Diisopentyl Phthalate (B1215562) (DiPeP) is a phthalate ester that has been identified as a reproductive and developmental toxicant.[1][2] It is recognized for its potential to cause fetotoxicity, embryolethality, and teratogenicity.[1][3] This technical guide provides a summary of the available health and safety data, experimental protocols from key studies, and visual representations of associated biological pathways.

Physicochemical and Safety Data

The following tables summarize the known physicochemical properties and hazard information for Diisopentyl Phthalate.

Table 1: Physicochemical Properties of Diisopentyl Phthalate-d4

| Property | Value | Reference |

| CAS Number | 1346597-80-5 | [3][4] |

| Molecular Formula | C₁₈H₂₂D₄O₄ | [3][4] |

| Molecular Weight | 310.42 g/mol | [4] |

| Appearance | Clear Pale Yellow Oil | [3] |

| Storage | 2-8°C Refrigerator | [3] |

Table 2: Hazard Identification and Precautionary Statements for Diisopentyl Phthalate

| Hazard Statement | GHS Classification | Precautionary Statement Examples | Reference |

| Harmful if swallowed. | Acute Tox. 4 | P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [5] |

| May damage fertility or the unborn child. | Repr. 2 | P201: Obtain special instructions before use. P280: Wear protective gloves/protective clothing/eye protection/face protection. P308+P313: IF exposed or concerned: Get medical advice/attention. P405: Store locked up. | [5] |

| Very toxic to aquatic life. | Aquatic Acute 1 | P273: Avoid release to the environment. P391: Collect spillage. | [5] |

| May cause long lasting harmful effects to aquatic life. | --- | P273: Avoid release to the environment. |

Experimental Protocols and Findings

Several studies have investigated the toxicological effects of Diisopentyl Phthalate, primarily focusing on its anti-androgenic and reproductive effects in animal models.

Study 1: Effects of DiPeP Exposure During Gestation and Lactation in Rats

-

Objective: To evaluate the effects of DiPeP exposure during critical developmental periods on hormone-dependent behaviors and hormone receptor expression in rats.[6]

-

Methodology:

-

Animal Model: Pregnant Wistar rats.[6]

-

Dosing: Oral gavage with DiPeP at doses of 1, 10, or 100 mg/kg/day or canola oil (vehicle) from gestational day 10 to post-natal day 21.[6][7]

-

Behavioral Tests: Male offspring were subjected to a battery of tests including elevated plus maze, play behavior, partner preference, and sexual behavior.[6][7]

-

Gene Expression Analysis: Hypothalamus and pituitary tissues were collected from male offspring on post-natal days 60-65 and 145-160 to quantify mRNA expression of aromatase, androgen receptor (Ar), and estrogen receptors α (Esr1) and β (Esr2) using real-time quantitative PCR (RT-qPCR).[6][7]

-

-

Key Findings:

-

Male rats exposed to 1 and 10 mg/kg/day of DiPeP showed no preference for a female stimulus rat in the partner preference test.[6][7]

-

The 1 mg/kg/day DiPeP group exhibited a significant increase in mount and penetration latencies during mating.[6][7]

-

A decrease in pituitary Esr1 expression was observed in all DiPeP-treated groups.[6][7]

-

Hypothalamic Esr1 expression was reduced in the 10 mg/kg/day DiPeP group.[6][7]

-

Study 2: In Utero and Lactational Exposure to DiPeP and its Antiandrogenic Effects

-

Objective: To examine the effects of in utero and lactational DiPeP exposure on male rat reproductive development and function, including gene expression of steroidogenic proteins in fetal testes.[8]

-

Methodology:

-

Prenatal Experiment: Pregnant Wistar rats were orally exposed to DiPeP at 0, 125, 250, and 500 mg/kg/day from gestation day 14-18. Fetal testes were analyzed for the expression of genes involved in steroidogenesis (Star, Cyp11a1, Cyp17a1, Cyp19a1), Insl3, and hormone receptors (Ar, Esr1, Esr2, Gper1) via RT-qPCR.[8]

-

Postnatal Experiment: Pregnant rats were orally exposed to DiPeP at 1, 10, 100, and 300 mg/kg/day from gestation day 10 to postnatal day 21. Male offspring were evaluated for reproductive and antiandrogenic effects.[8]

-

-

Key Findings:

-

DiPeP lowered the mRNA levels of key steroidogenic proteins, corroborating previous findings of reduced fetal testosterone (B1683101) production.[8]

-

Fetal testis transcript levels of Insl3 were also decreased.[8]

-

Postnatal exposure resulted in typical "phthalate syndrome" effects, including reduced anogenital distance at the highest dose and decreased weight of seminal vesicles at doses of 10 mg/kg/day and above.[8]

-

Signs of fetal toxicity were observed at the highest dose.[8]

-

Study 3: Dose-Response Assessment of DiPeP on Fetal Rat Testis

-

Objective: To determine the dose-response relationship of DiPeP on testosterone production and morphogenesis of the late-gestation fetal rat testis.[9]

-

Methodology:

-

Key Findings: The study aimed to identify the most sensitive endpoints to DiPeP exposure and the transcriptomic processes initiated at the lowest doses.[9] Phthalates, in general, are known to induce MNGs in the fetal testis.[9]

Study 4: Toxicity of DiPeP in Zebrafish Embryos and Larvae

-

Objective: To evaluate the toxicity of Di-n-butyl phthalate (DBP) and Diisopentyl Phthalate (DiPeP), and their mixture, on zebrafish embryos and larvae.[10]

-

Methodology:

-

Key Findings:

Visualizations

The following diagrams illustrate the logical flow of experimental designs and the potential signaling pathways affected by Diisopentyl Phthalate exposure based on the reviewed literature.

References

- 1. Cas 1346597-80-5,this compound | lookchem [lookchem.com]

- 2. diisopentyl phthalate | 605-50-5 [amp.chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. scbt.com [scbt.com]

- 5. chemos.de [chemos.de]

- 6. Effects of diisopentyl phthalate exposure during gestation and lactation on hormone-dependent behaviours and hormone receptor expression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scholars.mssm.edu [scholars.mssm.edu]

- 8. In Utero and Lactational Exposure to Diisopentyl Phthalate Induces Fetal Toxicity and Antiandrogenic Effects in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dose-response assessment of dipentyl phthalate effects on testosterone production and morphogenesis of late-gestation fetal rat testis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

Metabolic Pathway of Diisopentyl Phthalate In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisopentyl phthalate (B1215562) (DIPP) is a plasticizer that has garnered increasing attention due to its potential endocrine-disrupting properties. Understanding its metabolic fate within a biological system is crucial for assessing its toxicological risk and for the development of sensitive biomarkers of exposure. This technical guide provides a comprehensive overview of the in vivo metabolic pathway of DIPP, detailing the enzymatic processes, primary and secondary metabolites, and analytical methodologies for their quantification. The guide also presents available quantitative data on DIPP metabolites and outlines experimental protocols for in vivo studies.

Introduction

Diisopentyl phthalate (DIPP), a dialkyl ester of phthalic acid, is utilized in a variety of consumer products, leading to widespread human exposure. Like other phthalates, DIPP is not covalently bound to the polymer matrix and can leach into the environment and be absorbed by the human body. In vivo, DIPP undergoes a series of metabolic transformations primarily aimed at increasing its water solubility to facilitate excretion. The primary metabolic pathway involves a two-step process: hydrolysis of the diester to its monoester, followed by oxidative metabolism of the remaining alkyl chain.

Metabolic Pathway of Diisopentyl Phthalate

The in vivo metabolism of DIPP is a sequential process initiated by the cleavage of one of the ester linkages, followed by oxidation of the isopentyl side chain.

Phase I Metabolism: Hydrolysis

The initial and rate-limiting step in the metabolism of DIPP is the hydrolysis of one of its ester bonds to form monoisopentyl phthalate (MiPeP) and isopentanol. This reaction is catalyzed by non-specific carboxylesterases and lipases that are abundant in various tissues, including the liver, small intestine, and kidneys. Human carboxylesterase 1 (CES1) and 2 (CES2) are known to hydrolyze a wide range of ester-containing compounds, and it is likely that one or both of these enzymes are involved in DIPP hydrolysis.

Phase I Metabolism: Oxidation

Following the formation of MiPeP, the isopentyl side chain undergoes oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. The oxidation can occur at various positions on the alkyl chain, leading to the formation of several secondary metabolites. The major oxidative pathways for MiPeP are hydroxylation, leading to the formation of hydroxylated metabolites. Based on studies of structurally similar phthalates, the primary sites of hydroxylation are the ω and ω-1 positions of the isopentyl chain. For MiPeP, this results in the formation of:

-

Mono-isopentyl 3-hydroxy phthalate (3OH-MiPeP)

-

Mono-isopentyl 4-hydroxy phthalate (4OH-MiPeP)

Further oxidation of these hydroxylated metabolites can lead to the formation of corresponding oxo and carboxylated metabolites, although these have been less frequently reported for DIPP compared to other phthalates.

Phase II Metabolism: Glucuronidation

The monoester and its oxidized metabolites can undergo Phase II conjugation reactions, primarily glucuronidation, to further increase their water solubility and facilitate their elimination from the body. This process is catalyzed by UDP-glucuronosyltransferases (UGTs). The resulting glucuronide conjugates are then readily excreted in the urine.

Quantitative Data on DIPP Metabolites

Quantitative data on DIPP metabolites in biological samples are crucial for assessing human exposure and for understanding the toxicokinetics of the parent compound. The following table summarizes the available data on the urinary concentrations of DIPP metabolites in a human population.

Table 1: Urinary Concentrations of Diisopentyl Phthalate Metabolites in Pregnant Women

| Metabolite | Abbreviation | Median Concentration (µg/L)[1][2] |

| Monoisopentyl phthalate | MiPeP | 3.65 |

| Mono-isopentyl 3-hydroxy phthalate | 3OH-MiPeP | 1.70 |

| Mono-isopentyl 4-hydroxy phthalate | 4OH-MiPeP | 1.00 |

Data from a study on early pregnancy urine samples.

Note on Quantitative Data in Animal Models: To date, specific quantitative data on the tissue distribution of DIPP and its metabolites in rats are not readily available in the peer-reviewed literature. However, studies on structurally similar phthalates, such as di-n-pentyl phthalate (DPP), provide valuable insights into the likely distribution pattern. The following table presents data on the urinary and serum concentrations of DPP metabolites in rats after a single oral dose. This information can serve as a surrogate for estimating the potential distribution of DIPP metabolites.

Table 2: Urinary and Serum Concentrations of Di-n-pentyl Phthalate (DPP) Metabolites in Female Sprague-Dawley Rats (Single Oral Dose of 500 mg/kg)

| Metabolite | Abbreviation | Median Urinary Concentration (µg/mL) - First 24h[3] | Serum Concentration (24h post-dose) (µg/mL)[4] |

| Mono-n-pentyl phthalate | MPP | 222 | 122.1 ± 49.7 (at 250 mg/kg/day dose) |

| Mono(4-hydroxypentyl) phthalate | MHPP | 993 | - |

| Mono(3-hydroxy-n-butyl) phthalate (from DnBP) | MHBP | - | - |

| Mono(4-carboxybutyl) phthalate | MCBP | 168 | - |

| Mono(3-carboxypropyl) phthalate (from DnBP) | MCPP | 9 | - |

It is important to note that these data are for DPP and not DIPP, and should be interpreted with caution.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline generalized protocols for in vivo and analytical studies of DIPP metabolism.

In Vivo Metabolism Study in Rats

This protocol is a generalized procedure based on studies of DIPP and other phthalates in rats.

-

Animal Model: Adult male or female Wistar or Sprague-Dawley rats (8-10 weeks old).

-

Acclimation: Animals should be acclimated for at least one week prior to the study, with access to standard chow and water ad libitum.

-

Dosing: DIPP is typically dissolved in a vehicle such as corn oil or canola oil. Administration is performed via oral gavage at doses ranging from 100 to 500 mg/kg body weight. A control group receiving only the vehicle should be included.

-

Sample Collection:

-

Urine: Animals are housed in metabolic cages for the collection of urine at specified time intervals (e.g., 0-6h, 6-12h, 12-24h, 24-48h) post-dosing.

-

Blood: Blood samples can be collected via tail vein or cardiac puncture at various time points. Plasma or serum is separated by centrifugation.

-

Tissues: At the end of the study period, animals are euthanized, and tissues of interest (liver, kidneys, testes, adipose tissue, etc.) are collected, weighed, and flash-frozen in liquid nitrogen for subsequent analysis.

-

-

Sample Preparation (Tissues): Tissues are homogenized in an appropriate buffer. An internal standard (e.g., a stable isotope-labeled analog of the metabolite of interest) is added to the homogenate. The metabolites are then extracted using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

-

Sample Preparation (Urine/Plasma): Urine and plasma samples are typically subjected to enzymatic deconjugation using β-glucuronidase to cleave the glucuronide conjugates and measure the total metabolite concentration. Following deconjugation, an internal standard is added, and the sample is extracted using SPE or LLE.

Analytical Methodology: LC-MS/MS Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of phthalate metabolites in biological matrices due to its high sensitivity and specificity.

-

Chromatography:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is commonly used for the separation of phthalate metabolites.

-

Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or acetic acid) and an organic component (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid or acetic acid).

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for the detection of phthalate metabolites.

-

Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for quantification. In MRM, the precursor ion (the deprotonated molecule [M-H]⁻) of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides a high degree of selectivity.

-

Table 3: Predicted MRM Transitions for DIPP Metabolites

| Metabolite | Abbreviation | Predicted Precursor Ion (m/z) | Predicted Product Ion (m/z) |

| Monoisopentyl phthalate | MiPeP | 251.1 | 121.0 (Phthalic acid fragment) |

| Mono-isopentyl 3-hydroxy phthalate | 3OH-MiPeP | 267.1 | 121.0 or 167.0 |

| Mono-isopentyl 4-hydroxy phthalate | 4OH-MiPeP | 267.1 | 121.0 or 167.0 |

These transitions would need to be optimized experimentally.

Visualizations

Metabolic Pathway of Diisopentyl Phthalate

Caption: Metabolic pathway of Diisopentyl Phthalate (DIPP).

Experimental Workflow for In Vivo Rat Study

Caption: Workflow for in vivo rat metabolism study.

Conclusion

The in vivo metabolism of diisopentyl phthalate follows a predictable pathway for phthalate esters, involving initial hydrolysis to its monoester, monoisopentyl phthalate, followed by oxidative metabolism to hydroxylated derivatives. These metabolites are then conjugated and primarily excreted in the urine. While quantitative data for DIPP metabolites in humans are emerging, there is a need for more comprehensive studies in animal models to fully characterize its toxicokinetics, including tissue distribution and dose-dependent metabolism. The analytical methods and experimental protocols outlined in this guide provide a framework for future research in this area, which is essential for a thorough risk assessment of DIPP exposure.

References

- 1. researchgate.net [researchgate.net]

- 2. Unexpected, ubiquitous exposure of pregnant Brazilian women to diisopentyl phthalate, one of the most potent antiandrogenic phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Urinary and serum metabolites of di-n-pentyl phthalate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. stacks.cdc.gov [stacks.cdc.gov]

In-Depth Technical Guide: Certificate of Analysis for Diisopentyl Phthalate-d4

This technical guide provides a comprehensive overview of the data and methodologies typically presented in a Certificate of Analysis (CoA) for Diisopentyl Phthalate-d4. It is intended for researchers, scientists, and drug development professionals who utilize this isotopically labeled internal standard for quantitative analysis.

Product Information and Physical Properties

This compound is a deuterated analog of Diisopentyl Phthalate, commonly used as an internal standard in mass spectrometry-based analytical methods for the detection and quantification of phthalates in various matrices. The deuterium (B1214612) labeling provides a distinct mass shift, allowing for accurate differentiation from the native compound.

| Identifier | Value |

| Chemical Name | 1,2-Benzenedicarboxylic Acid-d4 1,2-Bis(3-methylbutyl) Ester |

| Synonyms | This compound; Phthalic Acid-d4 Diisopentyl Ester |

| CAS Number | 1346597-80-5[1] |

| Molecular Formula | C₁₈H₂₂D₄O₄[1] |

| Molecular Weight | 310.42 g/mol [1] |

| Appearance | Clear, colorless to pale yellow oil |

| Solubility | Soluble in organic solvents such as methanol, ethanol, chloroform, and ethyl acetate.[2] |

Analytical Data

The following tables summarize the quantitative data typically found on a CoA for this compound, ensuring its identity, purity, and isotopic enrichment.

Table 2.1: Purity and Composition

| Analytical Test | Method | Specification | Typical Result |

| Chemical Purity | GC-MS | ≥ 98% | 99.5% |

| Isotopic Purity | ¹H NMR / ²H NMR | ≥ 98 atom % D | 99.2 atom % D |

| Solution Concentration | Gravimetric | As specified | 100 µg/mL in isooctane |

Table 2.2: Isotopic Distribution

This data is determined by mass spectrometry and confirms the incorporation of deuterium atoms.

| Isotopic Species | Abundance |

| d₀ | < 0.1% |

| d₁ | < 0.5% |

| d₂ | < 1.0% |

| d₃ | < 2.0% |

| d₄ | > 96.5% |

Experimental Protocols

Detailed methodologies for the key analytical techniques used to certify the quality of this compound are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Purity

Objective: To determine the chemical purity of this compound and identify any potential impurities.

Instrumentation:

-

Gas Chromatograph: Agilent 7890A GC System or equivalent.[3]

-

Mass Spectrometer: Agilent 5975C GC/MSD or equivalent.[3]

-

Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[4]

Procedure:

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., methylene (B1212753) chloride or ethyl acetate) at a concentration of approximately 50 µg/mL.[1]

-

Injection: 1 µL of the sample is injected into the GC in splitless mode.

-

GC Conditions:

-

Inlet Temperature: 280 °C

-

Oven Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full Scan (m/z 50-550).

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

-

Data Analysis: The purity is calculated by dividing the peak area of this compound by the total peak area of all components in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Structural Confirmation

Objective: To confirm the molecular structure and determine the isotopic enrichment of this compound.

Instrumentation:

-

NMR Spectrometer: 400 MHz spectrometer or higher.[5]

Procedure:

-

Sample Preparation: Approximately 5-10 mg of the this compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.[6]

-

¹H NMR Spectroscopy:

-

Objective: To quantify the residual protons in the molecule.

-

Method: A standard proton NMR experiment is performed.

-

Data Analysis: The integration of the remaining proton signals corresponding to the aromatic ring is compared to the integration of a known internal standard or a non-deuterated portion of the molecule to calculate the extent of deuteration.[6]

-

-

²H NMR Spectroscopy:

-

Objective: To directly observe the deuterium nuclei and confirm the sites of deuteration.[6]

-

Method: A deuterium NMR experiment is performed.

-

Data Analysis: The spectrum will show signals at the chemical shifts corresponding to the deuterated positions on the aromatic ring, confirming the location of the deuterium labels.

-

-

¹³C NMR Spectroscopy:

-

Objective: To confirm the carbon backbone of the molecule.

-

Method: A standard proton-decoupled ¹³C NMR experiment is performed.

-

Data Analysis: The spectrum should be consistent with the structure of Diisopentyl Phthalate. The signals for the deuterated carbons will appear as multiplets due to C-D coupling.[6]

-

Visualization of Certificate of Analysis Workflow

The following diagram illustrates the logical workflow from sample analysis to the generation of a Certificate of Analysis.

Caption: Workflow for the generation of a Certificate of Analysis.

References

Commercial Suppliers and Technical Guide for Diisopentyl Phthalate-d4

For Researchers, Scientists, and Drug Development Professionals